![molecular formula C4H6O B1367150 5-氧杂双环[2.1.0]戊烷 CAS No. 185-96-6](/img/structure/B1367150.png)

5-氧杂双环[2.1.0]戊烷

描述

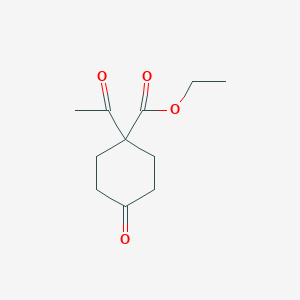

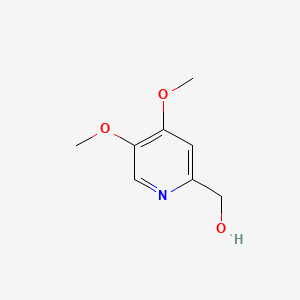

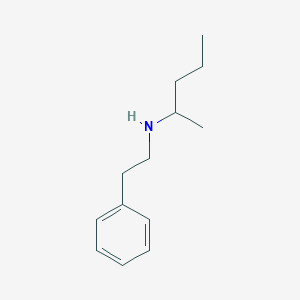

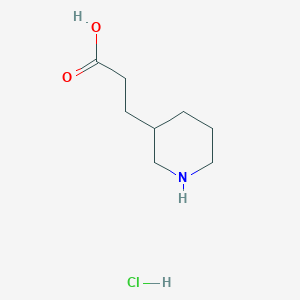

5-Oxabicyclo[2.1.0]pentane, also known as epoxycyclobutane, is a compound with the molecular formula C4H6O . It has a molecular weight of 70.09 g/mol . The compound is also identified by the CAS number 185-96-6 .

Synthesis Analysis

The synthesis of 5-Oxabicyclo[2.1.0]pentane involves photochemical and thermal reactions characteristic of the carbonyl ylide . There are several publications that discuss the synthesis of this compound, including the work of Donald R. Arnold and L. A. Karnischky .

Molecular Structure Analysis

The InChI code for 5-Oxabicyclo[2.1.0]pentane is 1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 . Its InChI key is BIMXFPIWUWKRHY-UHFFFAOYSA-N . The canonical SMILES representation is C1CC2C1O2 .

Chemical Reactions Analysis

The chemical reactions of 5-Oxabicyclo[2.1.0]pentane are characteristic of the carbonyl ylide . The compound undergoes photochemical and thermal reactions .

Physical and Chemical Properties Analysis

5-Oxabicyclo[2.1.0]pentane has a molecular weight of 70.09 g/mol . It has a computed XLogP3-AA value of 0.5 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 70.041864811 g/mol . The topological polar surface area is 12.5 Ų . The heavy atom count is 5 .

科学研究应用

材料科学

在材料科学领域,像5-氧杂双环[2.1.0]戊烷这样的化合物可以作为构建块,用于创造新型材料。它们可以作为分子棒或转子,促进超分子结构的形成,或者用于合成液晶和金属有机框架 .

环境科学

5-氧杂双环[2.1.0]戊烷在环境方面的应用可能包括将其用于研究影响大气化学的反应机理,或开发环保化学工艺 .

能源生产

5-氧杂双环[2.1.0]戊烷: 可能会对其热性能及其在能源生产中的潜在应用进行研究,例如生物燃料或作为储能材料的成分 .

制药

在制药行业,5-氧杂双环[2.1.0]戊烷可以作为合成更复杂分子的前体或中间体。它的反应活性使其适合构建具有药理活性的化合物 .

化学合成

5-氧杂双环[2.1.0]戊烷: 在化学合成中可能具有价值,特别是在构建环状或多环化合物方面。它的反应活性可以用来创造各种衍生物,这些衍生物在多个领域都有潜在的应用 .

未来方向

Bicyclo[1.1.1]pentanes (BCPs), a class of compounds similar to 5-Oxabicyclo[2.1.0]pentane, have been established as attractive bioisosteres for para-substituted benzene rings in drug design . This suggests potential future directions for the use of 5-Oxabicyclo[2.1.0]pentane in drug discovery and design .

属性

IUPAC Name |

5-oxabicyclo[2.1.0]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMXFPIWUWKRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504633 | |

| Record name | 5-Oxabicyclo[2.1.0]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185-96-6 | |

| Record name | 5-Oxabicyclo[2.1.0]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique reactive intermediate is characteristic of 5-oxabicyclo[2.1.0]pentane derivatives, and how does it contribute to their reactivity?

A1: Both research papers investigate the formation of carbonyl ylides as a key reactive intermediate generated from specific 5-oxabicyclo[2.1.0]pentane derivatives upon photochemical or thermal activation [, ]. These highly reactive species contribute significantly to the diverse reactivity observed in these compounds. Carbonyl ylides can participate in various reactions, including 1,3-dipolar cycloadditions, rearrangements, and fragmentations, opening up avenues for the synthesis of complex molecular structures.

Q2: Can you provide examples of specific 5-oxabicyclo[2.1.0]pentane derivatives studied and their reactions as discussed in the research?

A2: One of the papers specifically focuses on 1-carbomethoxy-4-phenyl 2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane []. While detailed reaction outcomes aren't explicitly described in the provided abstracts, the research likely explores how the presence of the phenyl and carbomethoxy substituents influences the reactivity of the carbonyl ylide generated from this specific derivative. This exploration helps understand how structural modifications within the 5-oxabicyclo[2.1.0]pentane scaffold can be utilized to tune the reactivity of the resulting carbonyl ylide for targeted chemical transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)